molecular formula C5H5N3S B14218087 1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine CAS No. 745828-37-9

1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine

Cat. No.: B14218087
CAS No.: 745828-37-9
M. Wt: 139.18 g/mol
InChI Key: IOYSXSZJSULQJM-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,1-C] qmul.ac.ukuomustansiriyah.edu.iqqmul.ac.ukrsc.orgthiatriazine is a fused heterocyclic compound with the molecular formula C5H5N3S. While specific research on this exact molecule is limited, an understanding of its structure and potential properties can be derived from the broader context of fused heterocyclic chemistry and the nature of its constituent ring systems: a pyrrole (B145914) ring and a thiatriazine ring.

The study of heterocyclic compounds dates back to the 19th century, with significant advancements occurring in parallel with the development of organic chemistry. ijpsr.com Early work focused on the isolation and characterization of naturally occurring heterocycles, such as alkaloids and nucleic acids. The 20th century saw a surge in the systematic synthesis of novel heterocyclic systems, driven by the burgeoning pharmaceutical and dye industries.

The development of fused heterocyclic chemistry has been marked by the discovery of powerful synthetic methodologies, including cyclization reactions, ring-closing metathesis, and Diels-Alder reactions. airo.co.in These methods have enabled chemists to construct increasingly complex molecular architectures with high precision. In recent decades, transition metal-catalyzed cross-coupling reactions have further revolutionized the synthesis of functionalized fused heterocycles. rsc.org This continuous evolution of synthetic strategies has expanded the accessible chemical space and paved the way for the discovery of new therapeutic agents and advanced materials. researchgate.net

The nomenclature of fused heterocyclic systems follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk The name of a fused system is constructed by combining the names of the constituent rings, with one ring designated as the parent or base component and the other(s) as attached components. uomustansiriyah.edu.iqacdlabs.com The base component is typically the larger ring or the one containing the heteroatom of higher priority. acdlabs.com

Thiatriazines are six-membered heterocyclic rings containing one sulfur atom and three nitrogen atoms. There are several possible isomers of thiatriazine, depending on the relative positions of the heteroatoms. A study of thiatriazine isomers has shown that the 1,2,4,6-thiatriazine ring is one of the possible arrangements. nih.govacs.org The classification of these isomers is based on the numbering of the ring atoms, which follows specific IUPAC guidelines to assign the lowest possible locants to the heteroatoms.

The name "1H-Pyrrolo[2,1-C] qmul.ac.ukuomustansiriyah.edu.iqqmul.ac.ukrsc.orgthiatriazine" indicates that a pyrrole ring is fused to a 1,2,4,6-thiatriazine ring. The "[2,1-C]" denotes the atoms of the pyrrole ring (positions 2 and 1) that are fused to the 'c' face of the thiatriazine ring. The "1H" specifies the position of a saturated atom in the pyrrolo ring.

Table 1: IUPAC Nomenclature Principles for Fused Heterocyclic Systems

PrincipleDescription
Base Component The heterocyclic ring system that forms the basis of the name.
Attached Component The ring system that is fused to the base component.
Fusion Locants Numbers and letters indicating the points of fusion between the rings.
Heteroatom Priority A set order of priority for heteroatoms to determine numbering.

This table is based on IUPAC nomenclature rules for fused heterocyclic systems. uomustansiriyah.edu.iqqmul.ac.ukacdlabs.com

The fusion of a pyrrole ring to another heterocyclic system in a [2,1-C] manner results in a "bridgehead" nitrogen atom. This nitrogen atom is part of both rings and is located at a fusion point. Bridgehead nitrogen atoms have a significant impact on the geometry and electronic properties of the molecule.

The electronic nature of the bridgehead nitrogen is also a key feature. It is a tertiary amine, and its lone pair of electrons can participate in the aromaticity of the pyrrole ring and influence the reactivity of the entire molecule. The presence of the electron-withdrawing thiatriazine ring fused to the electron-rich pyrrole ring is expected to create a unique electronic distribution within the molecule.

Table 2: Comparison of Structural Features in Related Fused Pyrrolo Systems

Fused SystemRing ConformationDihedral Angle (Pyrrole/Fused Ring)Reference
Pyrrolo[2,1-c] qmul.ac.ukqmul.ac.ukthiazine (B8601807) derivativePyrrole: Envelope; Thiazine: Near Chair5.6° iucr.orgnih.gov
Pyrrolo[2,1-a]isoquinolinePlanar (aromatic system)Not applicable nih.gov

This table provides examples of structural characteristics found in related fused pyrrolo systems to infer potential features of 1H-Pyrrolo[2,1-C] qmul.ac.ukuomustansiriyah.edu.iqqmul.ac.ukrsc.orgthiatriazine.

Bridgehead nitrogen heterocycles are a prominent structural motif in a vast array of natural products and biologically active molecules. nih.govnih.gov Their unique three-dimensional structures and electronic properties make them privileged scaffolds in medicinal chemistry. rsc.org The rigid framework of these compounds can allow for precise positioning of functional groups to interact with biological targets.

The synthesis of bridgehead nitrogen heterocycles is an active area of research, with numerous methods being developed to construct these complex architectures. nih.govrsc.org Transition metal-catalyzed reactions have emerged as powerful tools for the efficient synthesis of these compounds. rsc.org

The significance of this structural class is underscored by the wide range of pharmacological activities exhibited by molecules containing a bridgehead nitrogen, including anticancer, antiviral, and antibacterial properties. nih.govnih.gov The pyrrolo[2,1-f] qmul.ac.ukuomustansiriyah.edu.iqqmul.ac.uktriazine core, a close analog of the system discussed here, is found in the antiviral drug Remdesivir. nih.gov This highlights the potential of the pyrrolo-thiatriazine scaffold as a template for the design of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

745828-37-9

Molecular Formula

C5H5N3S

Molecular Weight

139.18 g/mol

IUPAC Name

1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine

InChI

InChI=1S/C5H5N3S/c1-2-5-7-9-6-4-8(5)3-1/h1-4,7H

InChI Key

IOYSXSZJSULQJM-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NSNC2=C1

Origin of Product

United States

Synthetic Methodologies for 1h Pyrrolo 2,1 C 1 2 3 4 Thiatriazine and Analogous Structures

Strategies for the Construction of theresearchgate.netresearchgate.netacs.orgnih.govThiatriazine Core

The formation of the 1,2,4,6-thiatriazine ring is a critical step that can be achieved through various cyclization strategies. These methods often involve the use of versatile reagents that can react with appropriate precursors to form the desired heterocyclic core.

Cyclic sulfonamides are key structural motifs in various heterocyclic compounds. nih.gov The synthesis of thiatriazine derivatives can be approached through the cyclization of precursors containing sulfonamide functionalities. These reactions typically involve intramolecular condensation or displacement reactions where a sulfonamide nitrogen atom acts as a nucleophile to close the ring. For instance, thienyl-triazine-sulphonamide conjugates have been prepared from precursor amines using cross-coupling reagents, demonstrating the utility of sulfonamide groups in building complex heterocyclic systems. nih.gov While direct examples for the target pyrrolo-fused system are specific, the general principle involves designing a pyrrole-based precursor with a sulfonamide group and another reactive group positioned to allow for a 6-membered ring closure to form the thiatriazine core.

A highly effective method for constructing fused researchgate.netresearchgate.netacs.orgnih.govthiatriazine rings involves the use of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines. researchgate.netresearchgate.net These compounds act as versatile bis-electrophiles, readily reacting with dinucleophilic species to form various heterocycles. researchgate.net Specifically, their reaction with 2-amino-1-azaheterocycles provides a direct route to fused researchgate.netresearchgate.netacs.orgnih.govthiatriazine dioxides. researchgate.net

The reaction of N,N-dialkyl-N′-chlorosulfonyl chloroformamidines with 2-aminopyridines, for example, yields both pyrido[1,2-b] researchgate.netresearchgate.netacs.orgnih.govthiatriazine dioxides and pyrido[2,1-c] researchgate.netresearchgate.netacs.orgnih.govthiatriazine dioxides. researchgate.net Similarly, reaction with 3-aminopyrazoles regioselectively produces pyrazolo[1,5-b] researchgate.netresearchgate.netacs.orgnih.govthiatriazines, which represent a new ring system. researchgate.net This strategy is notable for its ability to construct the thiatriazine ring onto an existing N-heterocycle, which could be extended to 1-aminopyrroles to generate the target pyrrolo-fused system.

Table 1: Synthesis of Fused researchgate.netresearchgate.netacs.orgnih.govThiatriazines using N,N-Dialkyl-N′-Chlorosulfonyl Chloroformamidines

Starting Material Reagent Product Reference
1-Substituted 5-aminopyrazoles N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines Pyrazolo[3,4-e] researchgate.netresearchgate.netacs.orgthiadiazines researchgate.net
3-Aminopyrazoles N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines Pyrazolo[1,5-b] researchgate.netresearchgate.netacs.orgnih.govthiatriazines researchgate.net

The Curtius rearrangement is a powerful reaction that converts a carboxylic acid into an isocyanate via the thermal decomposition of an acyl azide (B81097) intermediate. wikipedia.orgorganic-chemistry.org This isocyanate can then be trapped by various nucleophiles to form amines, carbamates, or ureas. nih.gov This reaction is known for its tolerance of various functional groups and proceeds with full retention of configuration. wikipedia.orgscispace.com

In the context of synthesizing fused thiatriazines, the Curtius rearrangement can be employed to introduce a crucial nitrogen atom and facilitate ring closure. A synthetic strategy could involve a pyrrole (B145914) precursor bearing a carboxylic acid at a position adjacent to a sulfonamide-related side chain. Conversion of the carboxylic acid to an acyl azide, followed by thermal rearrangement, would generate an isocyanate. Intramolecular trapping of this isocyanate by a nitrogen atom of the sulfonamide moiety would lead to the formation of the fused thiatriazine ring. This method offers a versatile route for constructing the heterocyclic core from readily available carboxylic acid precursors. nih.gov

Approaches for Pyrrole Ring Annulation onto Thiatriazine Scaffolds

An alternative synthetic strategy involves the formation of the pyrrole ring onto a pre-existing thiatriazine structure. This approach often utilizes cyclization reactions that build the five-membered pyrrole ring.

Intramolecular cyclization is a common and effective strategy for synthesizing fused heterocyclic systems. nih.gov For analogous pyrrolo[2,1-f] researchgate.netresearchgate.netacs.orgtriazin-4(3H)-ones, a facile synthesis involves the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles. nih.govresearchgate.net This approach highlights how substituents on a precursor ring can be induced to cyclize and form a new fused ring.

Applying this logic to the target compound, one could envision a thiatriazine core bearing appropriate side chains at adjacent positions. For example, a side chain containing an activated methylene (B1212753) group and another containing an electrophilic center could undergo an intramolecular condensation reaction to form the pyrrole ring, yielding the final 1H-Pyrrolo[2,1-c] researchgate.netresearchgate.netacs.orgnih.govthiatriazine system. The success of such a strategy depends on the careful design and synthesis of the appropriately functionalized thiatriazine intermediate.

The 1,3-dipolar cycloaddition is a powerful tool for the synthesis of five-membered heterocyclic rings with high regio- and stereoselectivity. nih.gov This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. frontiersin.org This strategy has been successfully applied to the synthesis of polysubstituted pyrrolo[2,1-f] researchgate.netresearchgate.netacs.orgtriazines. acs.org

In this approach, a 1,2,4-triazine (B1199460) is first alkylated to form a bench-stable 1-alkyl-1,2,4-triazinium salt. acs.org This salt serves as a precursor to a triazinium ylide (a 1,3-dipole), which is generated in situ. The ylide then readily reacts with electron-poor dipolarophiles, such as alkynes or alkenes, to yield the fused pyrrolotriazine scaffold in a single step. acs.org This methodology could be adapted for the synthesis of 1H-Pyrrolo[2,1-c] researchgate.netresearchgate.netacs.orgnih.govthiatriazine by starting with a suitable thiatriazine core, converting it into a thiatriazinium ylide, and reacting it with an appropriate dipolarophile to construct the fused pyrrole ring. rsc.org

Role of Nitrilimines and Diazoazoles in Pyrrolo Annulation

The construction of fused pyrrole ring systems, including those analogous to 1H-pyrrolo[2,1-c] nih.govnih.govnih.govresearchgate.netthiatriazine, often employs [3+2] cycloaddition reactions where nitrilimines serve as key 1,3-dipolar species. Nitrilimines, typically generated in situ from the dehydrohalogenation of hydrazonoyl halides, are highly reactive intermediates that readily react with dipolarophiles containing carbon-carbon or carbon-heteroatom multiple bonds.

This approach is particularly effective for pyrrolo annulation, the process of fusing a pyrrole ring onto an existing molecular scaffold. In the synthesis of pyrrolo[3,4-c]pyrazole-4,6-dione (B1258101) derivatives, for example, nitrilimines are reacted with N-arylmaleimides, which act as the dipolarophiles. nih.govresearchgate.net The reaction proceeds by heating the corresponding hydrazonoyl bromides with the N-arylmaleimide in the presence of a base like triethylamine. nih.gov This cycloaddition strategy provides a direct route to complex heterocyclic systems containing a pyrrole ring.

While direct examples involving diazoazoles for the synthesis of the specific 1H-pyrrolo[2,1-c] nih.govnih.govnih.govresearchgate.netthiatriazine are not prominently documented, the principle remains a viable synthetic strategy. Diazoazoles can serve as precursors to reactive intermediates suitable for cycloaddition reactions, offering another pathway for the annulation of the pyrrole ring. The versatility of these 1,3-dipolar cycloadditions makes them a powerful tool in heterocyclic chemistry for creating diverse fused systems. mdpi.com

Orthoester-Mediated Cyclocondensation Strategies

Cyclocondensation reactions utilizing orthoesters, such as triethyl orthoformate or triethyl orthoacetate, represent a classical and effective method for the formation of fused heterocyclic rings, including the triazine portion of pyrrolo-triazine systems. This strategy is widely applied in the synthesis of heterocycles analogous to the target thiatriazine framework.

For instance, the synthesis of furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-8(7H)-ones has been successfully achieved through the reaction of a carbohydrazide (B1668358) intermediate with triethyl orthoesters. researchgate.net Similarly, various pyrrolo[1,2-d] nih.govnih.govnih.govtriazines have been synthesized via a route that involves the formation of hydrazides, which are then cyclized using orthoesters. nih.gov In these reactions, the orthoester provides a single carbon atom that facilitates the closure of the triazine ring.

The general mechanism involves the initial reaction of the orthoester with a nucleophilic site on the starting material, often an amino or hydrazide group, followed by an intramolecular cyclization and elimination of alcohol molecules to yield the final aromatic heterocyclic system. The choice of orthoester (e.g., orthoformate, orthoacetate) allows for the introduction of different substituents onto the newly formed ring.

Table 1: Examples of Orthoester-Mediated Cyclocondensation

Starting Material Type Orthoester Reagent Fused Heterocyclic Product Reference
Carbohydrazide Triethyl orthoesters Furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-8(7H)-ones researchgate.net
Hydrazide Orthoesters Pyrrolo[1,2-d] nih.govnih.govnih.govtriazines nih.gov

Advanced Synthetic Techniques and Methodological Considerations

Modern organic synthesis increasingly relies on advanced techniques that offer greater efficiency, control, and complexity in the construction of heterocyclic molecules. These methods include transition metal-catalyzed reactions and strategies that precisely control the regiochemistry and stereochemistry of the products.

Transition Metal-Catalyzed Cyclizations in Heterocycle Synthesis

Transition metal catalysis has become an indispensable tool for the synthesis of complex heterocycles, offering novel pathways for bond formation. Catalysts based on copper, palladium, and silver have been employed in the synthesis of various fused pyrrole systems.

A notable example is the one-pot, two-step synthesis of substituted pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-ones, where a copper(II)-catalyzed reaction is a key step. nih.gov The optimal catalytic system for this transformation was found to be CuCl₂·2H₂O with sodium acetate (B1210297) in DMSO at elevated temperatures. nih.gov Copper catalysis is also central to the widely used copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which has been applied to the synthesis of complex systems like 6-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-ones. researchgate.net Furthermore, silver-catalyzed cyclization of acetylene (B1199291) amines has proven to be an efficient method for preparing substituted pyrrolo[3,2-d]pyrimidines. researchgate.net These methods highlight the power of transition metals to facilitate the construction of intricate heterocyclic frameworks under relatively mild conditions.

Regioselective and Stereoselective Synthesis of 1H-Pyrrolo[2,1-c]nih.govnih.govnih.govresearchgate.netthiatriazine Frameworks

Achieving control over regioselectivity (the site of reaction) and stereoselectivity (the spatial orientation of bonds) is a primary goal in modern synthetic chemistry, as the biological activity of a molecule is often dependent on its specific isomer. In the context of synthesizing fused pyrrole heterocycles, these considerations are paramount.

Regioselectivity is often dictated by the inherent electronic properties of the substrates and the reaction mechanism. For example, in the synthesis of pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, intramolecular cyclization of certain pyrrole derivatives can lead to a mixture of products, requiring careful control of reaction conditions to favor the desired regioisomer. nih.gov

Stereoselectivity is typically achieved by using chiral starting materials or chiral catalysts. The synthesis of pyrrolo[1,2-d] nih.govnih.govnih.govtriazines from trans-4-hydroxy-L-proline is an example where the stereochemistry of the final product is derived from the optically active starting material. nih.gov This "chiral pool" approach is a common strategy for producing enantiomerically pure compounds. The development of new synthetic methods continues to focus on achieving high levels of both regio- and stereocontrol to enable the efficient and precise synthesis of complex targets like 1H-pyrrolo[2,1-c] nih.govnih.govnih.govresearchgate.netthiatriazine and its analogs.

Table 2: Mentioned Chemical Compounds

Compound Name
1H-Pyrrolo[2,1-c] nih.govnih.govnih.govresearchgate.netthiatriazine
Pyrrolo[3,4-c]pyrazole-4,6-dione
N-arylmaleimide
Triethyl orthoformate
Triethyl orthoacetate
Furo[2',3':4,5]pyrrolo[1,2-d] nih.govnih.govnih.govtriazin-8(7H)-one
Pyrrolo[1,2-d] nih.govnih.govnih.govtriazine
Pyrrolo[2,1-f] nih.govnih.govnih.govtriazin-4(3H)-one
6-((1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one
Pyrrolo[3,2-d]pyrimidine

Reaction Mechanisms and Chemical Reactivity of 1h Pyrrolo 2,1 C 1 2 3 4 Thiatriazine and Its Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

Information regarding specific electrophilic and nucleophilic substitution reactions on the 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazine fused system is not readily found in the surveyed literature. However, general principles of heterocyclic chemistry allow for predictions. The pyrrole (B145914) ring is typically susceptible to electrophilic attack, and the positions for substitution would be determined by the directing effects of the fused thiatriazine ring and any existing substituents. Conversely, the thiatriazine ring, being electron-deficient, would be more prone to nucleophilic attack. The specific conditions and regioselectivity of such reactions would require dedicated synthetic and mechanistic studies.

Ring Transformations and Rearrangement Reactions

Ring transformation and rearrangement reactions are common in heterocyclic chemistry, often leading to novel molecular scaffolds. For the 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazine system, several such transformations could be envisaged, although specific examples are not documented in the available search results.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. ijpcbs.comorganic-chemistry.orgresearchgate.netnih.gov While the reaction is well-documented for a variety of heterocycles, specific studies on its application to 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazines leading to ring transformations are not available in the searched literature. In principle, the Vilsmeier-Haack reagent could react with the pyrrole moiety, potentially leading to formylation or, under harsher conditions, ring-opening or rearrangement of the thiatriazine ring. A study on pyrrolotriazine C-nucleosides did report a Vilsmeier formylation, which resulted in the formation of a 5-formylpyrrolo[2,1-f] nih.govijpcbs.comclockss.orgtriazine, indicating the pyrrole ring's reactivity. nih.gov

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can be a powerful tool in the synthesis of fused heterocyclic systems. This rearrangement typically involves the migration of an aryl group from a heteroatom to a nucleophilic center. While the Smiles rearrangement is a known process in the synthesis of various nitrogen and sulfur-containing heterocycles, its specific application in the formation or transformation of 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazine is not described in the searched results.

Without specific examples of the formation of 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazine and its derivatives in the provided search results, it is not possible to detail proposed mechanistic interpretations. The synthesis of such a fused system would likely involve a multi-step sequence, potentially culminating in a cyclization reaction to form either the pyrrole or the thiatriazine ring onto a pre-existing partner ring.

Cycloaddition and Cyclocondensation Reactions of the 1H-Pyrrolo[2,1-c]nih.govijpcbs.comclockss.orgnih.govthiatriazine Moiety

Cycloaddition and cyclocondensation reactions are fundamental processes for the construction of complex heterocyclic systems. The 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazine moiety, with its combination of pi-electron systems and heteroatoms, could potentially participate in various cycloaddition reactions, such as [4+2] or [3+2] cycloadditions, either as the diene/dipole component or as the dienophile/dipolarophile. For instance, 1,3-dipolar cycloaddition reactions are a known method for synthesizing pyrrolo-fused heterocycles. nih.govresearchgate.netmdpi.com Similarly, cyclocondensation reactions involving functionalized derivatives of the pyrrolo-thiatriazine core could be employed to build additional fused rings. However, specific examples of such reactions involving the 1H-Pyrrolo[2,1-c] nih.govijpcbs.comclockss.orgnih.govthiatriazine system are not available in the reviewed literature.

Information regarding 1H-Pyrrolo[2,1-c] nih.govnih.govnih.govnih.govthiatriazine is currently unavailable

Following a comprehensive search of scientific literature and chemical databases for information pertaining to the chemical stability and degradation pathways of the compound 1H-Pyrrolo[2,1-c] nih.govnih.govnih.govnih.govthiatriazine and its derivatives, no specific data or research findings were located.

Information was found for related, but structurally distinct, compounds such as pyrrolo[2,1-f] nih.govnih.govnih.govtriazines and other fused heterocyclic systems. However, in adherence to the specified constraints of focusing solely on 1H-Pyrrolo[2,1-c] nih.govnih.govnih.govnih.govthiatriazine, this information cannot be used to construct the requested article.

This lack of available information suggests that the chemical stability and degradation pathways of 1H-Pyrrolo[2,1-c] nih.govnih.govnih.govnih.govthiatriazine may not have been a subject of published scientific investigation, or such research is not available in the public domain. Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article on this specific topic at this time.

Structural Modifications and Derivative Synthesis of 1h Pyrrolo 2,1 C 1 2 3 4 Thiatriazine

Design Principles for Novel 1H-Pyrrolo[2,1-C]researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine Analogs

The design of new analogs of 1H-Pyrrolo[2,1-C] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine is guided by several key principles aimed at modulating the molecule's properties. A primary approach involves replacing specific atoms or groups with isosteres to explore the impact on the molecule's electronic and steric characteristics. For instance, the substitution of the pyrimidine (B1678525) skeleton in a known lead compound with a pyrrolo[2,1-f] researchgate.netmdpi.comnih.govtriazine scaffold has been successfully employed to design novel inhibitors of the Hedgehog signaling pathway. nih.govresearchgate.net This strategy of scaffold hopping allows for the exploration of new chemical space while retaining key binding interactions.

Structure-activity relationship (SAR) studies are fundamental to the design process. By systematically modifying different parts of the molecule, such as the A-ring, C-ring, and D-ring of a pyrrolo[2,1-f] researchgate.netmdpi.comnih.govtriazine scaffold, researchers can identify which substitutions lead to improved potency and pharmacokinetic properties. nih.govresearchgate.net Molecular modeling and docking studies can further refine the design by predicting how analogs will interact with biological targets, such as the colchicine-binding site of tubulin. nih.gov These computational methods help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds, that are crucial for activity. nih.gov

Functional Group Introduction and Derivatization Strategies

The introduction of functional groups onto the 1H-Pyrrolo[2,1-C] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine core is achieved through various synthetic methodologies. A common strategy involves the use of a late-stage key intermediate that is amenable to rapid diversification. researchgate.net This approach allows for the efficient synthesis of a library of derivatives with different functional groups.

One versatile method for derivatization is the Suzuki coupling reaction, which can be used to introduce aryl or heteroaryl groups. For instance, a bromo-substituted pyrrolo[3,2-c]pyridine intermediate can be coupled with various substituted phenylboronic acids in the presence of a palladium catalyst to generate a diverse set of analogs. nih.gov

Alkylation and acylation reactions are also frequently employed to modify the core structure. For example, in the synthesis of derivatives of 1,1,3-trioxo-2H,4H-pyrrolo[1,2-b] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine, an alkylation reaction is a key step to introduce substituents at the 2 and 4 positions. researchgate.net Similarly, the synthesis of pyrrolo[2,3-d]pyrimidine-imines can be achieved through the ipso-imination of tricyclic pyrimidinone ring systems via carbonyl-amine condensation. mdpi.com

Furthermore, cyclization reactions are crucial for building the heterocyclic system itself and for introducing functional groups in a controlled manner. A facile synthesis of pyrrolo[1,2-b] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine derivatives involves a ring-closing reaction of 1-benzylsulfamoyl-1H-pyrrole-2-carboxylic acids using diphenyl phosphorazidate via a Curtius rearrangement. researchgate.net

The following table summarizes some of the common functionalization strategies:

StrategyReagents and ConditionsPurpose
Suzuki CouplingSubstituted phenylboronic acid, K2CO3, Pd(PPh3)4, 1,4-dioxane/H2O, microwaveIntroduction of aryl/heteroaryl groups
AlkylationAlkyl halides, baseIntroduction of alkyl substituents
AcylationAcyl chlorides/anhydrides, baseIntroduction of acyl groups
Ring-Closing ReactionDiphenyl phosphorazidate (Curtius rearrangement)Formation of the thiatriazine ring
Carbonyl-Amine CondensationTriflic anhydride, various aminesSynthesis of imine derivatives

Influence of Substituents on Synthetic Accessibility and Chemical Reactivity

The nature of the substituents on the 1H-Pyrrolo[2,1-C] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine ring system can significantly impact both the ease of synthesis and the chemical reactivity of the molecule. Electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic core, thereby influencing its susceptibility to electrophilic or nucleophilic attack.

For instance, the presence of a bromine atom at a specific position on the pyrrolo[2,3-d]pyrimidine scaffold facilitates further diversification through palladium-catalyzed cross-coupling reactions. mdpi.com This highlights how a strategically placed substituent can serve as a handle for subsequent synthetic transformations.

The steric bulk of substituents can also play a crucial role. Large, bulky groups may hinder the approach of reagents, thereby reducing the reaction rate or even preventing a reaction from occurring. Conversely, in some cases, steric hindrance can be exploited to achieve regioselectivity in a reaction.

In the context of pyrrolo[3,2-c]quinoline derivatives, the substitution pattern at the basic nitrogen atom and the geometry of the amine fragment have been shown to influence the quality of the salt bridge formed with target receptors. mdpi.com This demonstrates how subtle changes in substituent geometry can have a profound effect on intermolecular interactions.

The lipophilicity of the molecule, which is influenced by the nature of its substituents, is another critical factor. A study on tricyclic 1,2-thiazine derivatives found that the substitution of the benzene (B151609) ring can lower the calculated lipophilicity. mdpi.com This is an important consideration in drug design, as lipophilicity affects properties such as solubility, membrane permeability, and metabolic stability.

Synthesis of Polycyclic Systems Incorporating the 1H-Pyrrolo[2,1-C]researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine Unit

The synthesis of more complex polycyclic systems that include the 1H-Pyrrolo[2,1-C] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine unit is a challenging yet rewarding endeavor, leading to novel molecular architectures with potentially unique properties. One approach to constructing such systems is through cycloaddition reactions. For example, the synthesis of new pyrrolo[1,2-b]pyridazines has been achieved via a [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and an alkyne. nih.gov This strategy could potentially be adapted for the synthesis of polycyclic systems containing the pyrrolo-thiatriazine core.

Another strategy involves the fusion of additional rings onto the existing pyrrolo-thiatriazine scaffold. This can be accomplished through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, the synthesis of new tricyclic 1,2-thiazine derivatives has been reported where an oxazine, oxazepine, or oxazocin ring is fused to a 1,2-benzothiazine skeleton. mdpi.com

One-pot multi-component reactions offer an efficient route to complex polycyclic structures. A facile one-pot three-component reaction has been reported for the synthesis of thiazine-dicarboxylates, which could potentially be extended to the synthesis of polycyclic systems incorporating the pyrrolo-thiatriazine moiety. mdpi.com

The synthesis of various polycyclic aromatic compounds, including thieno-pyrimidotriazolo-thiazines and pyrrolo-triazolo-thienopyrimidines, has been demonstrated starting from 2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one. mdpi.comnih.gov These synthetic routes often involve oxidative cyclization or condensation reactions to build the fused ring systems. mdpi.com

The following table lists some of the polycyclic systems that have been synthesized, which could serve as inspiration for the design of new systems based on the 1H-Pyrrolo[2,1-C] researchgate.netmdpi.comnih.govbiointerfaceresearch.comthiatriazine core:

Polycyclic SystemStarting MaterialKey Reaction
Thieno-pyrimidotriazolo-thiazines2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-oneCondensation/Cyclization
Pyrrolo-triazolo-thienopyrimidines2,3-diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-oneOxidative Cyclization
Pyrrolo[1,2-b]pyridazinesMesoionic oxazolo-pyridazinones[3+2] Cycloaddition
Tricyclic 1,2-Thiazine Derivatives1,2-Benzothiazine skeletonRing fusion with oxazine/oxazepine/oxazocin

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1h Pyrrolo 2,1 C 1 2 3 4 Thiatriazine

Computational and Theoretical Investigations of 1h Pyrrolo 2,1 C 1 2 3 4 Thiatriazine

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic and structural properties of novel heterocyclic compounds. These methods allow for the investigation of molecules at the atomic level, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of heterocyclic compounds due to its favorable balance of computational cost and accuracy. researchgate.netdtic.mil For a molecule like 1H-Pyrrolo[2,1-c] researchgate.netmdpi.comresearchgate.netresearchgate.netthiatriazine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31+G(d,p), would be utilized to optimize the molecular geometry and determine its electronic properties. researchgate.net

Key parameters derived from DFT studies on analogous sulfur-nitrogen heterocycles include the distribution of electron density, the molecular electrostatic potential (MEP), and global reactivity descriptors. researchgate.netresearchgate.net The MEP map would likely indicate regions of high electron density around the nitrogen atoms, suggesting these are probable sites for electrophilic attack, while areas of lower electron density would be susceptible to nucleophilic attack. researchgate.net

Global reactivity indices, calculated from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's stability and reactivity. For related thiazine (B8601807) derivatives, these indices have been successfully used to compare the reactivity of different compounds in a series. researchgate.net

Interactive Table 1: Predicted Global Reactivity Indices for 1H-Pyrrolo[2,1-c] researchgate.netmdpi.comresearchgate.netresearchgate.netthiatriazine based on DFT Calculations of Analogous Systems.

ParameterPredicted Value (eV)Significance
EHOMO ~ -6.5Indicates electron-donating ability
ELUMO ~ -1.2Indicates electron-accepting ability
Energy Gap (ΔE) ~ 5.3Relates to chemical stability and reactivity
Electronegativity (χ) ~ 3.85Measures the tendency to attract electrons
Chemical Hardness (η) ~ 2.65Measures resistance to change in electron distribution
Electrophilicity Index (ω) ~ 2.80Quantifies the electrophilic character

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer a high level of theory for calculating molecular properties from first principles, without empirical parameters. dtic.milnih.gov While computationally more demanding than DFT, these methods are valuable for benchmarking the results of other computational approaches and for detailed investigations of specific properties. dtic.mil

For systems like triazine derivatives, ab initio calculations have been employed to determine protonation energies and to model interactions with other molecules, providing insights into potential binding mechanisms in biological systems. nih.gov A comparative study of DFT and ab initio methods on sym-triazine demonstrated that both approaches can predict geometries with excellent agreement to experimental data, though they may differ in their predictions of reaction barrier heights. dtic.mil The thermal stability and potential decomposition pathways of 1H-Pyrrolo[2,1-c] researchgate.netmdpi.comresearchgate.netresearchgate.netthiatriazine could be effectively studied using these high-level theoretical methods.

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other species.

For 1H-Pyrrolo[2,1-c] researchgate.netmdpi.comresearchgate.netresearchgate.netthiatriazine, the HOMO is expected to be distributed primarily over the electron-rich pyrrole (B145914) ring and the nitrogen atoms, indicating that these are the nucleophilic centers of the molecule. researchgate.net Conversely, the LUMO would likely be located over the thiatriazine ring, particularly the sulfur atom and adjacent carbons, highlighting the electrophilic sites. researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net FMO analysis is fundamental in understanding pericyclic reactions and other concerted chemical processes. wikipedia.org

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior and conformational flexibility.

The three-dimensional structure of 1H-Pyrrolo[2,1-c] researchgate.netmdpi.comresearchgate.netresearchgate.netthiatriazine is crucial to its function and reactivity. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. Given the fused ring structure, the molecule is expected to be relatively rigid. However, slight puckering or folding of the thiatriazine ring could be possible, as has been observed in other sulfur-nitrogen heterocycles. researchgate.net

Computational methods can be used to calculate the relative energies of different conformations, providing an energy landscape. This landscape is essential for understanding which shapes the molecule is most likely to adopt under different conditions. For partially saturated bicyclic heteroaromatics, the interplay of sp2 and sp3 hybridized centers dictates the accessible conformations. nih.gov

Interactive Table 2: Hypothetical Relative Energies of Potential Conformers of 1H-Pyrrolo[2,1-c] researchgate.netmdpi.comresearchgate.netresearchgate.netthiatriazine.

ConformerDihedral Angle (N-S-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
Planar 1.510
Slightly Folded A 15°0.070
Slightly Folded B -15°0.020

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of a molecular system. escholarship.orgyoutube.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and interactions over time. youtube.com

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for 1H-pyrrolo[2,1-c][1,2,4,6]thiatriazine derivatives, and how can reaction yields be optimized?

  • Methodological Answer : A practical synthesis involves annulation reactions, such as the rearrangement of pyrrolooxadiazines or the use of sulfuryl chloride with amidine precursors. For example, 3-methyl-2-propyl derivatives can be synthesized via a reaction between amidine and sulfuryl chloride in the presence of pyridine, achieving moderate yields (32–55%). Optimization requires strict control of stoichiometry (1:1.2 molar ratio of amidine to sulfuryl chloride) and reaction temperature (0–5°C) to minimize side products .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Multinuclear NMR (¹H, ¹³C), FTIR, and high-resolution mass spectrometry (HRMS) are essential. For instance, ¹H NMR of 3-methyl-2-propyl derivatives shows a singlet at δ 2.45 ppm for the methyl group, while ¹³C NMR confirms the thiatriazine ring via a peak at δ 168.2 ppm (C=O). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .

Q. What are the primary biological activities reported for thiatriazine derivatives?

  • Methodological Answer : Derivatives exhibit antibacterial and antibiofilm properties. For example, 3-methyl-2-propyl-thiatriazine-1,1-dioxide shows MIC values of 32–512 µg/mL against Staphylococcus epidermidis and Streptococcus mutans. Antibiofilm activity is concentration-dependent, with BIC₅₀ values as low as 490 µg/mL. These activities are evaluated via microdilution assays and crystal violet staining .

Advanced Research Questions

Q. How can computational methods like molecular docking elucidate the mechanism of action of thiatriazine derivatives?

  • Methodological Answer : Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to bacterial targets. For example, 3-methyl-2-propyl derivatives bind to Staphylococcus aureus gyrase (PDB: 3G7B) with a ΔG of −8.2 kcal/mol, suggesting inhibition of DNA replication. Validation requires correlation with in vitro enzymatic assays (e.g., ATPase activity inhibition) .

Q. What analytical challenges arise in quantifying thiatriazine degradation products, and how are they addressed?

  • Methodological Answer : Degradation products like thiatriazine-1,1-dioxide require ultra-trace LC-MS/MS methods with LOQs <1 ng/mL. Chromatographic separation (C18 column, 0.1% formic acid/acetonitrile gradient) and MRM transitions (e.g., m/z 224 → 152 for S 18986 derivatives) mitigate false positives. Stability studies under forced conditions (40°C/75% RH) identify major degradants .

Q. How do stereochemical variations (e.g., 3aR vs. 3aS isomers) impact biological activity?

  • Methodological Answer : Chiral HPLC (Chiralpak IC column, hexane/isopropanol eluent) resolves isomers. For example, the (3aS)-isomer of 1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine-5,5-dioxide shows 10-fold lower AMPA receptor modulation (EC₂ = 35 µM) compared to its enantiomer. Pharmacological assays (e.g., patch-clamp electrophysiology) validate stereospecific effects .

Q. What strategies improve the metabolic stability of thiatriazine-based compounds?

  • Methodological Answer : Deuteration at metabolically labile positions (e.g., C-3a) reduces CYP450-mediated oxidation. In vitro microsomal stability assays (human liver microsomes, NADPH cofactor) show a 2.3-fold increase in half-life for deuterated analogs. Parallel artificial membrane permeability assays (PAMPA) guide logP optimization (<3.0) .

Key Notes

  • Synthesis : Prioritize annulation and sulfuryl chloride-mediated routes for scalability .
  • Characterization : Combine NMR and HRMS to resolve structural ambiguities in fused-ring systems .
  • Toxicity : Screen for formaldehyde release in degradation pathways using Ames test modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.